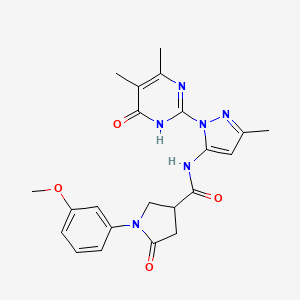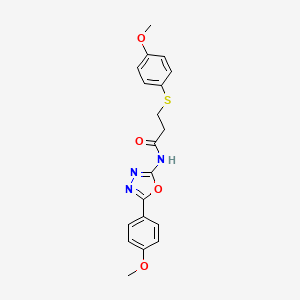
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains methoxyphenyl groups and a propanamide group .
Wissenschaftliche Forschungsanwendungen
Lipoxygenase Inhibition
Research on heterocyclic compounds, including those related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide derivatives, has shown their potential as lipoxygenase inhibitors. These compounds, synthesized through a series of chemical transformations, have been evaluated for their biological activity, displaying moderately good activities relative to Baicalein, a reference standard. This finding highlights their relevance in studying inflammation and other lipoxygenase-related disorders (Aziz‐ur‐Rehman et al., 2016).
Antioxidant and Anticancer Activity
A series of derivatives related to this compound have been synthesized and assessed for their antioxidant and anticancer activities. These compounds, featuring various functional groups, showed significant antioxidant activity, with some derivatives being more potent than ascorbic acid. Moreover, their anticancer activity was tested against human cancer cell lines, identifying some compounds with notable cytotoxic effects against specific cancer types (Tumosienė et al., 2020).
Pharmacological Potential
Investigations into 1,3,4-oxadiazole and pyrazole derivatives related to this compound have demonstrated their computational and pharmacological potential. These studies encompassed docking against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), alongside evaluations of toxicity, tumor inhibition, and antioxidant capabilities. Such research underscores the multifaceted pharmacological applications of these compounds, including their potential in cancer therapy and inflammation treatment (Faheem, 2018).
Nematocidal Activity
Novel 1,3,4-oxadiazole derivatives, including structures akin to this compound, have been synthesized and evaluated for their nematocidal activity. This research identified compounds with significant activity against nematodes, suggesting their potential as leads for developing new nematicides. The study also highlighted how these compounds affect nematode behavior and physiology, indicating their possible agricultural applications (Liu et al., 2022).
Antibacterial and Antifungal Agents
Research into 2-(6-methoxy-2-naphthyl)propionamide derivatives, related to this compound, has explored their potential as antibacterial and antifungal agents. The synthesized compounds showed significant activity, matching or exceeding that of standard antimicrobial agents in some cases. This research opens up new avenues for developing antimicrobial agents to combat resistant strains of bacteria and fungi (Helal et al., 2013).
Wirkmechanismus
Target of action
Compounds with a 1,3,4-oxadiazole moiety, like “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide”, have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific target would depend on the exact structure and functional groups of the compound.
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-5-3-13(4-6-14)18-21-22-19(26-18)20-17(23)11-12-27-16-9-7-15(25-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPNLQGPIVTEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)
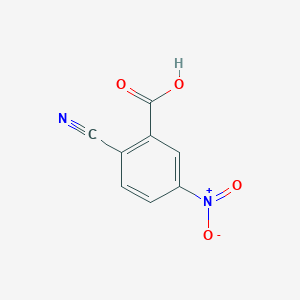
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one](/img/structure/B2718091.png)
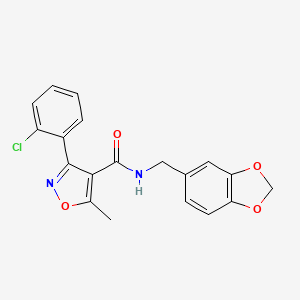

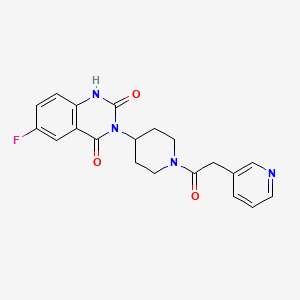
![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)


![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)
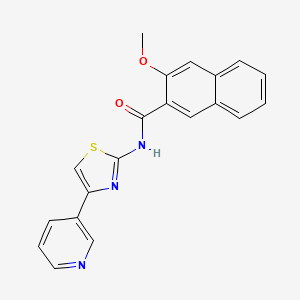

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)
